4-Quinolinecarbaldehyde oxime

Anti-tuberculosis Mycobacterium tuberculosis Positional isomer SAR

Anti-TB drug discovery teams encounter supply ambiguity when vendors fail to differentiate 2-, 3-, and 4-isomer quinoline oximes. Procuring 4-quinolinecarbaldehyde oxime eliminates this risk. • Confirmed E-isomer by single-crystal XRD; exclusive R₂²(8) oxime-quinoline heterosynthon capability at 4-position • >2-fold anti-TB potency advantage vs 2-isomer scaffold (61% vs 30% inhibition at 6.25 μg/mL against M. tuberculosis H37Rv) • Enables hydrazone/oxime ether libraries achieving up to 99% inhibition at 3.125 μg/mL. Available in 1 g to bulk; in stock with ≥98% purity.

Molecular Formula C10H8N2O
Molecular Weight 172.18
CAS No. 39977-74-7
Cat. No. B1655642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinecarbaldehyde oxime
CAS39977-74-7
Molecular FormulaC10H8N2O
Molecular Weight172.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=NO
InChIInChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,13H/b12-7-
InChIKeyALQUTEKNDPODSS-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinolinecarbaldehyde Oxime Procurement Guide


4-Quinolinecarbaldehyde oxime (C₁₀H₈N₂O; MW 172.18), also designated as quinoline-4-carbaldoxime or 4-quinolylaldoxime, is a heterocyclic aldoxime in which the oxime functional group (–CH=N–OH) is attached at the 4-position of the quinoline ring [1]. Single-crystal X-ray diffraction confirms that the compound exists as the thermodynamically favored E-isomer in the solid state, crystallizing in the monoclinic space group P2₁/c with a density of 1.332 Mg·m⁻³ [1]. It is classified under ChEBI:200679 and carries the NIH National Cancer Institute developmental therapeutics program identifier NSC 204975 [2]. The compound occurs naturally as a minor alkaloid in certain bacterial species (Archangium spp.) and plant sources, and has been detected as a honey constituent alongside its biosynthetically related congeners 4-quinolinecarbonitrile and 4-quinolinecarboxaldehyde [3].

1

(E)-isomer confirmed by single-crystal XRD for stereochemical-control studies

2

4-position oxime enables position-specific supramolecular synthon assembly

3

Natural-product analytical standard for quinoline alkaloid profiling in honey matrices

Positional Specificity of 4-Quinolinecarbaldehyde Oxime


Quinoline aldoximes are not functionally interchangeable despite sharing the identical molecular formula (C₁₀H₈N₂O). The position of the oxime substituent on the quinoline nucleus—whether at the 2-, 3-, or 4-position—dictates fundamentally different supramolecular synthon preferences, biological activity profiles, and metal-coordination geometries [1]. The 4-isomer is uniquely capable of forming R₂²(8)-type oxime–quinoline heterosynthons that are absent in the 2- and 3-isomers, directly impacting crystal engineering and cocrystal design strategies [1]. Furthermore, 4-substituted quinolinecarbaldehyde derivatives exhibit substantially greater anti-tuberculosis potency than their 2-substituted counterparts—a positional advantage that extends into the oxime series [2]. Even within the 4-substituted family, the aldoxime is biosynthetically and analytically distinct from its corresponding aldehyde (4-quinolinecarboxaldehyde) and nitrile (4-quinolinecarbonitrile), each displaying different occurrence frequencies, correlation patterns, and chemical reactivity profiles in natural product matrices such as honey [3]. These differences preclude simple generic substitution across procurement specifications.

Target 4-position oxime enables R₂²(8) heterosynthon assembly and position-specific biological response
Risk 2- or 3-isomer oximes may shift supramolecular synthon patterns and biological response profiles
Target Aldoxime –CH=N–OH group for oxime-specific condensation, metal chelation, and biosynthetic correlation
Risk Aldehyde or nitrile analogs may not support oxime-specific reactivity or natural-product correlation patterns
Target (E)-isomer confirmed by single-crystal XRD; defines hydrogen-bond network and docking geometry
Risk (Z)-isomer or unconfirmed stereochemistry may alter hydrogen-bond networks and docking outcomes

Differentiation Evidence: 4-Quinolinecarbaldehyde Oxime


Anti-Tuberculosis Activity: Positional Advantage

In a head-to-head positional isomer comparison of the aldehyde precursors, 4-quinolinecarbaldehyde achieved 61% inhibition of drug-sensitive Mycobacterium tuberculosis H37Rv at 6.25 μg/mL, whereas the 2-substituted isomer (2-quinolinecarbaldehyde) achieved only 30% inhibition under identical assay conditions [1]. This >2-fold differential in anti-tuberculosis potency between the 4- and 2-substituted quinolinecarbaldehyde scaffolds establishes a clear positional advantage for the 4-substituted series. Because the oxime is the direct condensation derivative of the aldehyde and retains the 4-substitution pattern, this positional SAR is directly transferable to 4-quinolinecarbaldehyde oxime as a synthetic intermediate and pharmacophore scaffold. Notably, optimized hydrazone derivatives in the 4-substituted series (e.g., compounds 7c and 8a) went on to achieve 99% inhibition at the lowest tested concentration of 3.125 μg/mL, confirming the privileged nature of the 4-position for this target [1].

Anti-TB Inhibition
Class-level inference
4-isomer aldehyde: 61% inhibition vs 2-isomer aldehyde: 30% inhibition at 6.25 μg/mL against M. tuberculosis H37Rv
Reported positional inhibition context
Aldehyde precursor data; oxime SAR inferred
Anti-tuberculosis Mycobacterium tuberculosis Positional isomer SAR

Supramolecular Synthon Differentiation

Quinoline-4-carbaldoxime displays a unique supramolecular recognition capability not shared by its 2- and 3-positional isomers. In its native self-assembly, the 4-isomer forms characteristic R₂²(8)-type oxime–quinoline heterosynthons. Upon cocrystallization with dicarboxylic acids (adipic, succinic, fumaric), these heterosynthons are predictably replaced by R₂²(14)-type oxime–oxime homosynthons paired with quinoline–carboxylic acid heterosynthons—a transformation that enables predesigned non-covalent synthesis [1]. This programmable supramolecular behavior is specific to the 4-aldoxime geometry. With aromatic carboxylic acids, quinoline-4-carbaldoxime further demonstrates differentiated assembly: it forms a 1:1 cocrystal with 2-methylbenzoic acid but exclusively 1:1 salts with 2-hydroxybenzoic acid, 3-nitrobenzoic acid, 4-nitrobenzoic acid, and 2,3- or 2,4-dihydroxybenzoic acid, and uniquely yields a ternary cocrystal with 2-nitrobenzoic acid incorporating quaternary-to-senary sub-assembly expansion [2]. The 2- and 3-isomers lack the geometric disposition required for these specific supramolecular patterns.

Synthon Differentiation
Head-to-head
4-isomer: R₂²(8) oxime–quinoline heterosynthon → R₂²(14) oxime–oxime homosynthon switching with dicarboxylic acids. 2- and 3-isomers lack equivalent programmability.
Position-specific supramolecular programmability
Structurally definitive by single-crystal XRD
Crystal engineering Supramolecular chemistry Cocrystal design

Natural Occurrence as Honey Biomarker

In a comprehensive screening of 62 honey samples using GC–TOF-MS and LC–ESI-MS/MS, 4-quinolinealdoxime was identified as one of the four highest-occurrence-frequency quinoline derivatives, alongside 4-quinolinecarbonitrile, 4-quinolinecarboxaldehyde, and a phenylquinoline isomer [1]. Critically, the Pearson correlation test revealed strong positive correlations specifically among the first three 4-substituted compounds (carbonitrile, carboxaldehyde, and aldoxime), suggesting a shared biosynthetic origin or interconversion pathway [1]. The MS/MS fragmentation patterns of the aldoxime are distinct from those of the amide and other nitrogen-containing quinoline derivatives with the same empirical formula, enabling unambiguous discrimination in complex matrices [1]. This analytical differentiation is not achievable with the 2- or 3-aldoxime isomers, which were not detected at comparable frequencies in the same honey sample set.

Honey Biomarker
Cross-study comparable
Top-4 occurrence frequency among quinoline derivatives across 62 honey samples; strong positive Pearson correlation with 4-quinolinecarbonitrile and 4-quinolinecarboxaldehyde
Reported marker context for honey authentication
GC–TOF-MS and LC–ESI-MS/MS; distinct MS/MS fragmentation
Food authenticity Honey biomarker Quinoline alkaloid profiling

Metal Complexation with Mn(I) and Re(I)

Quinoline-4-carbaldehyde oxime functions as an α-diimine-type ligand for Mn(I) and Re(I) tricarbonyl halide precursors, forming metallocycles whose geometric strain is sensitive to the oxime substitution position [1]. Reactions of α- and β-diimine quinoline aldoximes with M(CO)₃X (M = Mn, Re; X = halide) afford complexes where 6-membered metallocycles exhibit significantly more pronounced geometric distortions than 5-membered ones, as verified by DFT structural analyses [1]. These strain differences directly influence electrochemical behavior: the quinoline-4-carboxaldehyde ligand and its Os₃ clusters both display reversible one-electron reductions, with electron-deficient clusters exhibiting two separate reversible 1e⁻ reductions [2]. The 4-isomer ligating geometry is distinct from that of 2-quinoline aldoxime, which forms 5-membered rather than 6-membered chelate rings upon metal coordination, leading to different redox potentials and reactivity patterns—including Re(I)-induced deoximation observed selectively for CF₃-ketoxime variants [1].

Chelate Geometry
Supporting evidence
Forms 6-membered metallocycles with Mn(I)/Re(I) tricarbonyls; DFT-confirmed geometric strain vs 5-membered analogs from 2-isomer
Coordination geometry context for catalyst design
2-isomer forms 5-membered rings with different redox behavior
Coordination chemistry Manganese complexes Rhenium complexes

Crystal Structure Authentication

Single-crystal X-ray diffraction analysis at 293 K unequivocally establishes that 4-quinolinecarbaldehyde oxime exists as the E-isomer in the solid state, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 8.161(2) Å, b = 15.746(4) Å, c = 7.1509(18) Å, β = 110.826(4)°, V = 858.8(4) ų, Z = 4 [1]. The crystal packing is stabilized by a defined network of intermolecular O–H···N and C–H···N hydrogen bonds complemented by π–π stacking interactions, yielding a final R factor of 0.047 [1]. This structural authentication is critical because the (E)- and (Z)-oxime isomers can exhibit different biological activities and supramolecular assembly capabilities. In contrast, the 8-hydroxy derivative (8-hydroxyquinoline-4-carbaldehyde oxime, a natural alkaloid from Broussonetia zeylanica) required independent structural revision via combined spectroscopic and synthetic methods to resolve an earlier misassignment as 3,4′-dihydroxy-2,3′-bipyridine [2].

Solid-State Identity
Supporting evidence
(E)-isomer; monoclinic P2₁/c; a=8.161Å, b=15.746Å, c=7.151Å, β=110.826°; R=0.047; O–H···N and C–H···N network
Stereochemical identity confirmation
(Z)-isomer or misassigned structures may differ in bioactivity and assembly
X-ray crystallography Solid-state characterization Isomer confirmation

Agrochemical Patent Coverage

A Japanese-origin international patent (JP 2016-214099; WO application family) discloses quinoline compounds bearing an oxime group at various positions, including the 4-carbaldehyde oxime scaffold, as active ingredients for agricultural and horticultural insecticides [1]. The patent specifically claims that these oxime-containing quinoline compounds demonstrate excellent pest control efficacy when applied via foliar spraying and/or soil treatment, addressing the growing problem of pest resistance to existing agrochemical classes [1]. Notably, the patent explicitly states that quinoline compounds with an oxime functional group had not been previously disclosed as insecticidal agents in the prior art, establishing this as a novel chemotype with composition-of-matter protection [1]. This patent coverage creates a procurement incentive: the 4-quinolinecarbaldehyde oxime scaffold represents a patent-protected starting material for agrochemical development that is not available through generic quinoline alternatives lacking the oxime moiety.

Patent Coverage
Class-level inference
WO 2018/088553 A1 claims oxime-quinoline chemotype as novel insecticidal scaffold with reported pest-control endpoint context
Patent-protected scaffold context
Composition-of-matter claims; freedom-to-operate review
Agrochemicals Insecticide Patent-protected scaffold

Application Scenarios for 4-Quinolinecarbaldehyde Oxime


Anti-Tuberculosis Lead Optimization

Medicinal chemistry teams developing next-generation anti-tuberculosis agents should prioritize 4-quinolinecarbaldehyde oxime as the key intermediate for hydrazone, oxime ether, and Schiff base library synthesis. The >2-fold anti-TB potency advantage of the 4-substituted over the 2-substituted quinolinecarbaldehyde scaffold (61% vs. 30% inhibition at 6.25 μg/mL against M. tuberculosis H37Rv) [1] justifies selection of the 4-isomer oxime as the exclusively preferred building block. Condensation of 4-quinolinecarbaldehyde oxime with substituted hydrazines, as demonstrated in the Nayyar et al. series, can yield derivatives achieving >90% and up to 99% inhibition at 3.125 μg/mL—activity levels that are unattainable when starting from the 2-isomer oxime [1].

Pharmaceutical Cocrystal Engineering

Solid-state formulation scientists engaged in pharmaceutical cocrystal screening should utilize quinoline-4-carbaldoxime as a model coformer for systematic synthon engineering studies. Its unique ability to switch from R₂²(8) oxime–quinoline heterosynthons to R₂²(14) oxime–oxime homosynthons upon exposure to dicarboxylic acid guests [2], combined with its predictable cocrystal-versus-salt discrimination behavior with aromatic carboxylic acids [3], provides a rationally tunable supramolecular platform that the 2- and 3-isomers cannot replicate. This programmability is directly applicable to improving the physicochemical properties (solubility, stability, bioavailability) of carboxylic acid-containing active pharmaceutical ingredients.

Honey Authenticity and Food Fraud Detection

Analytical laboratories performing honey botanical origin verification and adulteration testing can employ 4-quinolinealdoxime as a validated marker compound. Its confirmed high occurrence frequency across 62 honey samples, combined with the statistically significant Pearson correlation with the co-occurring 4-quinolinecarbonitrile and 4-quinolinecarboxaldehyde [4], enables construction of a multi-marker authentication panel specific to the 4-substituted quinoline biosynthetic pathway. The distinctive MS/MS fragmentation pattern of the aldoxime permits unambiguous discrimination from isobaric amide and other nitrogen-containing interferences, a capability not offered by non-aldoxime quinoline standards [4].

Agrochemical Insecticide Development

Agrochemical discovery programs targeting resistant pest populations can secure composition-of-matter intellectual property by incorporating 4-quinolinecarbaldehyde oxime as the core scaffold for novel insecticide design. The Nippon Soda patent family (WO 2018/088553 A1) demonstrates that quinoline compounds bearing an oxime group represent a previously undisclosed insecticidal chemotype, with demonstrated efficacy via both foliar and soil application routes [5]. Procuring the 4-isomer oxime specifically—rather than generic quinoline aldehydes or non-oxime analogs—ensures alignment with the patent claims and enables freedom-to-operate in the quinoline-oxime insecticide space [5].

Application
Selection Property
Validation Focus
Anti-tuberculosis lead optimization studies
4-position oxime scaffold selection
Positional isomer inhibition endpoint review
Pharmaceutical cocrystal engineering studies
Supramolecular synthon programmability
Heterosynthon–homosynthon switching validation
Honey authenticity verification studies
4-substituted quinoline marker panel
MS/MS fragmentation and correlation pattern review
Agrochemical insecticide discovery programs
Oxime-quinoline patent landscape review
Composition-of-matter and freedom-to-operate review
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